

# Spectroscopic Analysis of Chlorotriphenylsilane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chlorotriphenylsilane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **chlorotriphenylsilane**, a vital reagent in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular design.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **chlorotriphenylsilane**, facilitating easy reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.30 - 7.80	Multiplet	15H	Aromatic Protons (C <sub>6</sub> H <sub>5</sub> )

Solvent: CDCl<sub>3</sub>

### $^{13}\text{C}$ NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
128.0	meta-Carbons
130.5	para-Carbons
134.8	ortho-Carbons
135.5	ipso-Carbons

Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]

### $^{29}\text{Si}$ NMR (Silicon-29 NMR)

The  $^{29}\text{Si}$  NMR spectrum of **chlorotriphenylsilane** shows a characteristic chemical shift that is sensitive to its electronic environment. While a specific numerical value from a single source is not readily available in the initial search, it is a crucial technique for characterizing organosilicon compounds.[1][2][3][4][5][6][7]

## Infrared (IR) Spectroscopy

The infrared spectrum of **chlorotriphenylsilane** reveals characteristic absorption bands corresponding to its molecular vibrations.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3070 - 3050	Medium	Aromatic C-H Stretch
1590	Medium	C=C Aromatic Ring Stretch
1430	Strong	Si-Ph (Phenyl) Stretch
1120	Strong	Si-Ph (Phenyl) Stretch
740 - 700	Strong	C-H Out-of-Plane Bend
540	Strong	Si-Cl Stretch

Sample State: SOLUTION (10% IN CCl<sub>4</sub> FOR 3800-1272, 2% IN CS<sub>2</sub> FOR 1272-650, AND 10% IN CCl<sub>4</sub> FOR 650-250 CM<sup>-1</sup>)[8]

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **chlorotriphenylsilane** displays a distinct fragmentation pattern.

m/z	Relative Intensity	Assignment
294	Moderate	[M] <sup>+</sup> (Molecular Ion, <sup>35</sup> Cl isotope)
296	Low	[M+2] <sup>+</sup> ( <sup>37</sup> Cl isotope)
259	High	[M-Cl] <sup>+</sup> (Triphenylsilyl cation)
181	Moderate	[Si(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> - H] <sup>+</sup>
105	Moderate	[Si(C <sub>6</sub> H <sub>5</sub> )] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Source: NIST Mass Spectrometry Data Center[9]

## Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

**Sample Preparation:** A sample of **chlorotriphenylsilane** (typically 5-25 mg) is dissolved in approximately 0.5-1.0 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.

**Instrumentation and Data Acquisition:** <sup>1</sup>H, <sup>13</sup>C, and <sup>29</sup>Si NMR spectra are acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer. For <sup>1</sup>H and <sup>13</sup>C NMR, standard pulse sequences are employed. For <sup>29</sup>Si NMR, which has a low natural abundance and a

negative nuclear Overhauser effect (NOE), sensitivity enhancement techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often utilized to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.<sup>[6][10]</sup>

## Infrared (IR) Spectroscopy

**Thin Solid Film Method:** A small amount of solid **chlorotriphenylsilane** (approximately 50 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.<sup>[11]</sup> A drop of this solution is then applied to a salt plate (e.g., KBr or NaCl).<sup>[11]</sup> The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.<sup>[11]</sup> The IR spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer.<sup>[11]</sup> A background spectrum of the clean salt plate is typically run first and automatically subtracted from the sample spectrum.

**Nujol Mull Method:** As an alternative for solid samples, a Nujol mull can be prepared.<sup>[12][13]</sup> A few milligrams of finely ground **chlorotriphenylsilane** are mixed with a drop of Nujol (mineral oil) to create a paste.<sup>[12][14]</sup> This paste is then spread between two salt plates, and the IR spectrum is obtained. The characteristic peaks of Nujol must be accounted for when interpreting the spectrum.<sup>[12][13]</sup>

**Solution Method:** As reported by NIST, the spectrum can also be obtained from a solution.<sup>[8]</sup> **Chlorotriphenylsilane** is dissolved in an appropriate solvent (e.g., CCl<sub>4</sub> or CS<sub>2</sub>) at a specified concentration.<sup>[8]</sup> The solution is placed in a liquid sample cell with a defined path length, and the IR spectrum is recorded.<sup>[8]</sup>

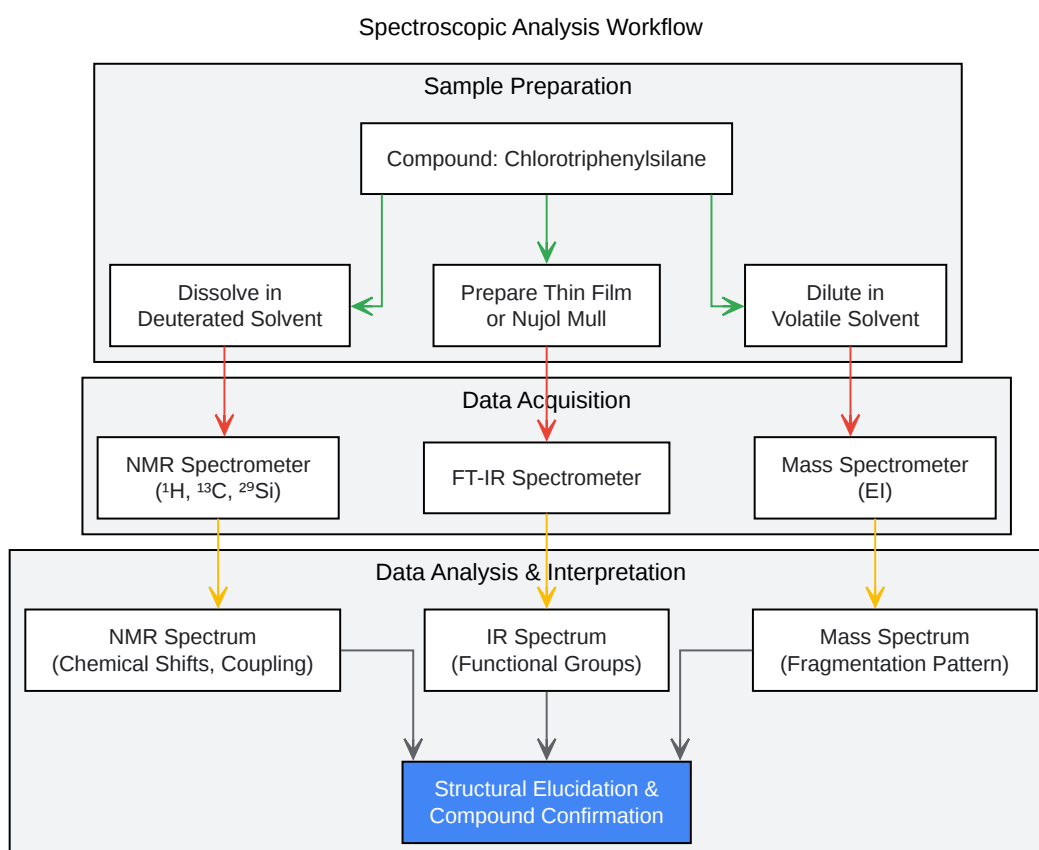
## Mass Spectrometry

**Sample Introduction and Ionization:** For a volatile compound like **chlorotriphenylsilane**, direct insertion or gas chromatography (GC) can be used as the inlet method. Electron Ionization (EI) is a common technique where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

**Mass Analysis and Detection:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).<sup>[15][16]</sup> A detector then records the abundance of each ion, generating the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **chlorotriphenylsilane**.



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Caption: General workflow for spectroscopic analysis of **chlorotriphenylsilane**.

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